molecular formula C20H15N3O2S B2646214 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea CAS No. 202190-80-5

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea

Cat. No.: B2646214
CAS No.: 202190-80-5
M. Wt: 361.42
InChI Key: HKRMPJVDMMMYOC-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea typically involves the reaction of 2-aminobenzothiazole with 4-hydroxybenzoyl chloride, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like piperidine, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea has several scientific research applications:

Comparison with Similar Compounds

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea can be compared with other benzothiazole derivatives such as:

    2-(Benzo[d]thiazol-2-yl)aniline: Known for its antimicrobial properties.

    2-(Benzo[d]thiazol-2-yl)phenol: Exhibits antioxidant and anti-inflammatory activities.

    2-(Benzo[d]thiazol-2-yl)benzamide: Studied for its anticancer properties.

The uniqueness of this compound lies in its combination of a benzothiazole moiety with a phenylurea group, which enhances its biological activity and specificity towards certain molecular targets .

Biological Activity

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is an organic compound belonging to the class of benzothiazole derivatives. Its structure integrates a urea group, a hydroxyphenyl group, and a benzothiazole moiety, which contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H15N3O2S. The compound features a unique combination of functional groups that enhance its biological activity.

Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : This enzyme plays a crucial role in inflammation and pain pathways.
  • Inhibition of Topoisomerase : This target is significant in DNA replication and is often exploited in cancer therapies.

Biological Activities

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects
    • In vitro studies indicate that this compound can reduce inflammatory markers, providing a basis for its potential use in treating inflammatory diseases.
  • Anticancer Properties
    • The compound has been evaluated for its anticancer effects in various cancer cell lines. It exhibits cytotoxicity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Study :
    • In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructure FeaturesNotable Activities
2-(Benzo[d]thiazol-2-yl)anilineContains benzothiazole; known for antimicrobial activityAntimicrobial
2-(Benzo[d]thiazol-2-yl)phenolExhibits antioxidant propertiesAntioxidant, anti-inflammatory
2-(Benzo[d]thiazol-2-yl)benzamideStudied for anticancer effectsAnticancer

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-17-11-10-14(22-20(25)21-13-6-2-1-3-7-13)12-15(17)19-23-16-8-4-5-9-18(16)26-19/h1-12,24H,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRMPJVDMMMYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202190-80-5
Record name 2(2'-Hydroxy-5'-(phenyl)ureylenphenyl) benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure to prepare this compound was the same as that described for preparing the compound of Example 5 except that 1 gram of the 2-(2′-hydroxy-5′-aminophenyl)benzothiazole compound (prepared in Step B of Example 5), 18.6 g of triethyl phosphate and 0.55 g of phenyl isocyanate were used. The desired compound of Formula (VII) was obtained in a yield of 0.76 g.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One

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